molecular formula C14H12N2O4 B14579137 5-Diazo-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran CAS No. 61214-44-6

5-Diazo-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran

Cat. No.: B14579137
CAS No.: 61214-44-6
M. Wt: 272.26 g/mol
InChI Key: PEMSGQGPRMCFHT-UHFFFAOYSA-N
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Description

5-Diazo-4,9-dimethoxy-7-methyl-5H-furo3,2-gbenzopyran is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its furobenzopyran core, which is substituted with diazo, methoxy, and methyl groups. Its molecular formula is C14H12O5, and it has a molecular weight of 260.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Diazo-4,9-dimethoxy-7-methyl-5H-furo3,2-gbenzopyran typically involves multiple steps, starting from simpler organic molecules. One common method involves the bromination of visnaginone to yield a dibromo derivative, which is then methylated using methyl iodide. This intermediate product reacts with dimethylformamide dimethylacetal to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Diazo-4,9-dimethoxy-7-methyl-5H-furo3,2-gbenzopyran undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from

Properties

CAS No.

61214-44-6

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

5-diazo-4,9-dimethoxy-7-methylfuro[3,2-g]chromene

InChI

InChI=1S/C14H12N2O4/c1-7-6-9(16-15)10-11(17-2)8-4-5-19-12(8)14(18-3)13(10)20-7/h4-6H,1-3H3

InChI Key

PEMSGQGPRMCFHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=[N+]=[N-])C2=C(C3=C(C(=C2O1)OC)OC=C3)OC

Origin of Product

United States

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